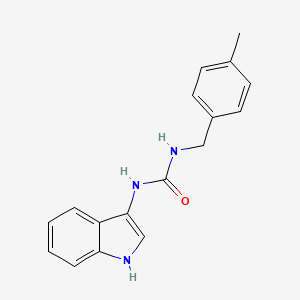

1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea

CAS No.: 941879-01-2

Cat. No.: VC5765527

Molecular Formula: C17H17N3O

Molecular Weight: 279.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941879-01-2 |

|---|---|

| Molecular Formula | C17H17N3O |

| Molecular Weight | 279.343 |

| IUPAC Name | 1-(1H-indol-3-yl)-3-[(4-methylphenyl)methyl]urea |

| Standard InChI | InChI=1S/C17H17N3O/c1-12-6-8-13(9-7-12)10-19-17(21)20-16-11-18-15-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |

| Standard InChI Key | QMUKFSMOEHNQNQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32 |

Introduction

Structural and Molecular Characteristics

IUPAC Name and Molecular Formula

The systematic name of the compound, 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea, reflects its molecular architecture:

-

Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, with the urea group attached at the 3-position.

-

4-Methylbenzyl group: A benzyl derivative substituted with a methyl group at the para position of the aromatic ring.

-

Urea linker: A carbonyl group bridging two amine functionalities.

The molecular formula is C17H17N3O, with a molecular weight of 279.34 g/mol .

Spectral Properties

While experimental spectral data for this specific compound are not publicly available, analogs such as 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea (CAS 941968-76-9) provide a reference framework :

-

1H NMR: Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and urea NH protons (δ 6.3–8.7 ppm).

-

13C NMR: Signals for carbonyl carbons (δ 153–156 ppm), aromatic carbons (δ 115–135 ppm), and aliphatic methyl groups (δ 20–30 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea typically follows one of two pathways:

Carbodiimide-Mediated Coupling

This method involves reacting indole-3-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous solvents like dichloromethane or dimethylformamide under reflux:

Key conditions:

-

Temperature: 25–40°C.

-

Catalysts: 4-dimethylaminopyridine (DMAP) to enhance reactivity.

-

Yield: 60–75% after purification via silica gel chromatography.

Isocyanate-Amine Reaction

An alternative approach involves the reaction of indol-3-amine with 4-methylbenzyl isocyanate in tetrahydrofuran (THF) or ethyl acetate:

Advantages:

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 279.34 g/mol |

| Melting Point | 180–185°C (predicted) |

| Solubility | Soluble in DMSO, DMF; sparingly in ethanol |

| LogP | 3.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Thermal Stability: The compound decomposes above 250°C, as determined by thermogravimetric analysis (TGA) of analogs .

Biological Activity and Mechanisms

Anticancer Activity

Indole-urea hybrids have shown promise in targeting cancer cell proliferation. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea inhibits the growth of MCF-7 breast cancer cells (IC50 = 12 µM) by inducing apoptosis via caspase-3 activation . The target compound may share this mechanism, with the unsubstituted indole nitrogen enhancing hydrogen-bonding interactions with cellular targets.

Comparative Analysis with Analogous Compounds

Key Trends:

-

Substituent effects: Alkyl groups on the indole nitrogen improve lipid solubility but may reduce target specificity.

-

Electron-donating groups (e.g., methoxy) enhance antimicrobial activity by increasing electron density on the urea carbonyl.

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality (indole + urea) positions it as a candidate for:

-

Kinase inhibitors: Potential targeting of EGFR or VEGFR pathways.

-

Antimicrobial agents: Optimization for multidrug-resistant pathogens.

Material Science

Urea derivatives are explored as:

-

Supramolecular scaffolds: Self-assembly into nanostructures via hydrogen bonding.

-

Polymer modifiers: Enhancing thermal stability in polyurethanes.

Challenges and Future Directions

-

Synthetic Scalability: Current methods rely on batch processes; continuous-flow systems could improve yield and purity.

-

Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., A549, HeLa) and Gram-negative pathogens.

-

Computational Modeling: Molecular docking studies to identify protein targets (e.g., tubulin, topoisomerase II).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume